4,6-Dibromo-2,5-dimethylbenzene-1,3-diol
Description
4,6-Dibromo-2,5-dimethylbenzene-1,3-diol is a brominated diol featuring a benzene ring substituted with hydroxyl groups at positions 1 and 3, methyl groups at positions 2 and 5, and bromine atoms at positions 4 and 4. Its synthesis typically involves bromination of precursor diols like 2,5-dimethylbenzene-1,3-diol (8), where steric hindrance and regioselectivity influence bromine placement. Position 6 is favored over position 2 due to electronic and steric factors, leading to side products like 2-(bromomethyl)-5-methylphenol in ~25% yield . The compound’s bromine substituents enhance molecular weight (MW: ~305.9 g/mol) and polarity, impacting solubility and reactivity in synthetic applications such as polyketide synthesis .
Properties
CAS No. |
61621-48-5 |
|---|---|
Molecular Formula |
C8H8Br2O2 |
Molecular Weight |
295.96 g/mol |
IUPAC Name |
4,6-dibromo-2,5-dimethylbenzene-1,3-diol |
InChI |
InChI=1S/C8H8Br2O2/c1-3-5(9)7(11)4(2)8(12)6(3)10/h11-12H,1-2H3 |
InChI Key |
FPLYOLXJAHFNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)Br)C)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-2,5-dimethylbenzene-1,3-diol typically involves the bromination of 2,5-dimethylresorcinol. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the electrophilic aromatic substitution mechanism, where bromine atoms are introduced to the benzene ring at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2,5-dimethylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4,6-Dibromo-2,5-dimethylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-dibromo-2,5-dimethylbenzene-1,3-diol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Benzene Diols
a) 2,5-Dimethylbenzene-1,3-diol (Precursor 8)
- Structure : Lacks bromine atoms at positions 4 and 5.
- Properties : Lower molecular weight (MW: ~154.1 g/mol), higher solubility in polar solvents.
- Synthesis: Direct oxidation or alkylation of simpler phenols.
- Applications : Intermediate in polyketide synthesis .
b) 5-Butylbenzene-1,3-diol (Cannabinoid Precursor)
- Structure : Features a butyl chain at position 5 instead of bromine/methyl groups.
- Synthesis : Wittig reaction followed by reduction and deprotection .
- Applications: Precursor for cannabinoid derivatives like cannabigerovarin (CBGV) .
c) 2-(4-Hydroxyphenyl)propane-1,3-diol (Natural Diol)
Halogenated Diols
a) 2,2-Bis(azidomethyl)propane-1,3-diol (BAMP)
- Structure : Azido groups at the 2-position of a propane-1,3-diol.
- Properties : Low sensitivity to friction and impact; used in polyurethanes for explosives .
- Comparison : Bromine in 4,6-Dibromo-2,5-dimethylbenzene-1,3-diol increases density and reactivity compared to BAMP’s azido groups.
b) 3 : 6-Dibromo-2 : 5-di-(3 : 5-dibromo-2 : 4 : 6-trimethylphenyl)quinol
Heterocyclic Derivatives
a) 4,6-DIBROMO-2-(3-CHLORO-4-METHYLPHENYL)-1,3-BENZOXAZOL-5-AMINE
- Structure : Benzoxazole ring with bromine, chlorine, and methyl substituents.
- Properties : High purity (100% concentration); used in pharmaceutical intermediates .
- Comparison : The benzoxazole core enhances thermal stability compared to the benzene diol structure.
b) 5-[[[4-(3-Bromophenyl)-2-thiazolyl]amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Structure : Dioxane-dione fused with a thiazole ring.
Data Table: Key Properties of Selected Compounds
Research Findings and Trends
- Reactivity : Bromine substituents in 4,6-Dibromo-2,5-dimethylbenzene-1,3-diol increase electrophilicity, making it prone to nucleophilic substitution, unlike natural diols with hydroxyl or alkyl groups .
- Synthetic Challenges : Steric hindrance from methyl groups complicates bromination, leading to side products , whereas propane-1,3-diol derivatives are synthesized via controlled Wittig reactions .
- Applications : Brominated diols are favored in high-performance materials (e.g., explosives, electronics), while natural diols exhibit bioactivity in medicinal chemistry .
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